Diethylamino-oxido-propoxyiminoazanium
Description
Diethylamino-oxido-propoxyiminoazanium (CAS No. 112753-64-7) is a triazene derivative with the molecular formula C₇H₁₇N₃O₂ and a molecular weight of 175.23 g/mol . Its systematic IUPAC name is 1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide, and it is characterized by a unique structural arrangement featuring a propoxy group, diethylamino substituents, and an oxidized triazene backbone. Key physicochemical properties include:
- Hydrogen bond donors: 0
- Hydrogen bond acceptors: 4
- Rotatable bonds: 6
- Topological polar surface area: ~52.3 Ų
Properties
CAS No. |
112753-64-7 |
|---|---|
Molecular Formula |
C7H17N3O2 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
diethylamino-oxido-propoxyiminoazanium |
InChI |
InChI=1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
SRMGPOJFLKZFES-UHFFFAOYSA-N |
SMILES |
CCCON=[N+](N(CC)CC)[O-] |
Canonical SMILES |
CCCON=[N+](N(CC)CC)[O-] |
Synonyms |
1-Propoxy-3,3-diethyltriazene 2-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Triazene Derivatives
Diethylamino-oxido-propoxyiminoazanium belongs to the triazene family, which includes compounds with a N=N–N backbone. Comparatively, simpler triazenes like 1-phenyltriazene lack the propoxy and diethylamino-oxido groups, resulting in lower molecular weights (~135 g/mol) and fewer rotatable bonds (3 vs. 6).
Functional Analogues: Diphenylamine Derivatives
Evidence from diphenylamine analogs (e.g., tofenamic acid , thyroxine , and triiodothyronine ) highlights shared functional motifs, such as aromatic rings and ether linkages (Supplemental Figure 1, ). However, key distinctions include:
- Tofenamic acid: A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, enabling hydrogen bonding (2 donors, 3 acceptors) and higher polarity (polar surface area ~63.6 Ų).
- Thyroxine/Triiodothyronine: Iodinated hormones with amino acid backbones, featuring multiple hydrogen bond donors (≥3) and acceptors (≥6), critical for receptor binding.
In contrast, this compound’s lack of ionizable groups (e.g., carboxylic acids or amines) limits its hydrogen-bonding capacity, suggesting divergent applications compared to these bioactive molecules .
Azetidinyl and Thiazolyl Derivatives
Compounds like (Z)-2-[...]azetidinyl-carbamoyl acids () share complex heterocyclic frameworks but differ in their functionalization. For example, ethyl esters with azetidinyl-sulfo groups (e.g., Ethyl (Z)-2-[...]propionate) exhibit sulfonic acid moieties, enhancing solubility and ionic character—a feature absent in this compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The oxidized triazene group in this compound may confer stability under acidic conditions, unlike non-oxidized triazenes, which are prone to decomposition .
- Synthetic Utility : Its six rotatable bonds and moderate polarity suggest utility as a flexible linker in coordination chemistry or polymer design .
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